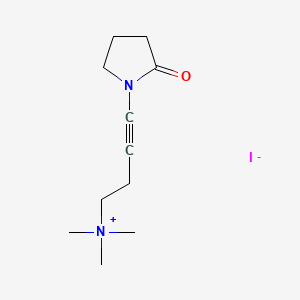
Cerovive
概要
説明
Cerovive is a nitrone-based free radical scavenger that was indicated for the treatment of acute ischemic stroke . It acted as a neuroprotectant, preserving neuronal tissue at risk of dying in the aftermath of stroke .
Synthesis Analysis
This compound was developed by Renovis, a US biotechnology company, and licensed to AstraZeneca . It had been in phase III development where it was evaluated in over 3,000 stroke patients in a series of clinical trials .
Chemical Reactions Analysis
This compound is a nitrone-based free radical scavenger . It was designed to act as a neuroprotectant, preserving neuronal tissue at risk of dying in the aftermath of stroke .
科学的研究の応用
Neuroprotective Properties in Stroke Treatment
Cerovive, known chemically as NXY-059 or disufenton sodium, has been explored for its neuroprotective and free radical trapping properties in the context of stroke treatment. Research demonstrates its potential in acute stroke patients, where it is administered as a continuous intravenous infusion. A study focusing on its pharmacokinetics in stroke patients developed a population pharmacokinetic model and individualized dosing strategies based on patient characteristics such as creatinine clearance. This approach optimized the dosing strategy for this compound, ensuring early achievement of target plasma concentrations and adapting the treatment regimen for acute stroke (Jönsson et al., 2005).
Clinical Development and Trial Guidelines
Another study highlighted the journey of this compound in clinical trials, emphasizing its unique position as the first neuroprotective agent reaching clinical trials that met all the suggested guidelines for neuroprotective drug development. The research reviewed the criteria for advancing neuroprotective drugs to clinical investigation, proposing that this compound's preclinical profile adhered to these guidelines. This study sheds light on the rigorous process of drug development and the specific challenges and milestones this compound encountered in its path to clinical trials (Green, 2004).
作用機序
Safety and Hazards
将来の方向性
The discontinuation of Cerovive has highlighted the need for new effective drug treatments for stroke, a major cause of death and disability . There is also a need to devise schemes to get stroke victims to hospital sooner . This is a big obstacle to expanded use of t-PA and is also likely to be an issue with other new drugs that need to be administered soon after the onset of stroke .
特性
IUPAC Name |
disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO7S2.2Na/c1-11(2,3)12(13)7-8-4-5-9(20(14,15)16)6-10(8)21(17,18)19;;/h4-7H,1-3H3,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2/b12-7-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZOVRYBVCMCGL-BPNVQINPSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/[N+](=C/C1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])/[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NNa2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168021-79-2 | |
| Record name | DISUFENTON SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M1J3HN9VO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6,11-Dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B1662413.png)
![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)



![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1662422.png)


